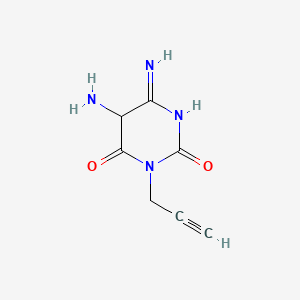![molecular formula C32H26Cl2Zr-4 B12341786 Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- is an organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure, which includes cyclopentadienyl and fluorenyl ligands. It is commonly used in various catalytic processes, particularly in polymerization reactions .
Preparation Methods
The synthesis of Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- typically involves multiple steps. One common method includes the reaction of cyclopentadienyl and fluorenyl ligands with zirconium tetrachloride. The process often requires the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl or fluorenyl ligands can be replaced by other ligands under specific conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- has several applications in scientific research:
Chemistry: It is widely used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for biomedical applications
Medicine: Its unique structure and reactivity make it a candidate for drug delivery systems and other medical applications
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its role as a catalyst. The zirconium center can coordinate with various substrates, facilitating their transformation into desired products. The cyclopentadienyl and fluorenyl ligands play a crucial role in stabilizing the reactive intermediates and enhancing the overall catalytic activity .
Comparison with Similar Compounds
Similar compounds include other zirconium-based catalysts with different ligands, such as:
- Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(dimethylsilylene)[(1,2,3,3a,7a-η)-1H-inden-1-ylidene]]-
- Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(5a,5b,11a,12,12a-η)-1,2,3,4,7,8,9,10-octahydro-1,1,4,4,7,7,10,10-octamethyl-12H-dibenzo[b,h]fluoren-12-ylidene]]-
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C32H26Cl2Zr-4 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dibenzylidenezirconium;9H-fluoren-9-ide;dichloride |
InChI |
InChI=1S/C13H9.2C7H6.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;2*1-7-5-3-2-4-6-7;1-2-4-5-3-1;;;/h1-9H;2*1-6H;1-3H,4H2;2*1H;/q-1;;;-1;;;/p-2 |
InChI Key |
IJJQUWLPYBEBCY-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)C=[Zr]=CC2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B12341736.png)

![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)



![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)

![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
